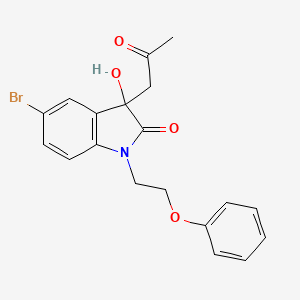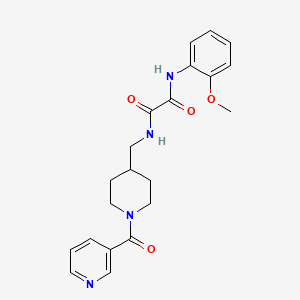![molecular formula C12H12N4O B2870577 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 860785-01-9](/img/structure/B2870577.png)
2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . These compounds are known for their diverse pharmacological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, along with a nitrile group (-CN) and two methylphenyl groups. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition reactions are pivotal in synthesizing complex organic molecules and have significant applications in drug discovery and materials science. A study explored the mechanism and energetics of the [3+2] cycloaddition reaction between N-methyl-C-4-methylphenyl-nitrone and 2-propynamide, aiming to understand the electronic factors controlling the regioselectivity and stereoselectivity of the reaction .
Heterocyclic Compound Synthesis
Heterocycles based on the 1,2,3-triazole moiety are utilized in developing several medicinal scaffolds with anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities. Pyrazole, a significant heterocyclic component, possesses a potent pharmacological profile and can be a crucial pharmacophore in drug discovery .
Organic Synthesis Catalysis
Acetonitrile plays a role in the metal-free catalyzed functionalization of unsaturated hydrocarbons, which is another application of cyanomethylation. This process is part of the broader field of organic synthesis, where acetonitrile’s properties are harnessed for creating complex chemical structures .
Pharmacological Applications
The compound can be part of the synthesis of benzohydrazide derivatives, which have shown potent inhibitory activity against MAO-A and MAO-B. These enzymes are targets for drugs treating various neurological disorders, indicating the compound’s potential role in developing new pharmacological agents .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-methyl-4-(4-methylphenyl)-5-oxo-1,2,4-triazol-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-9-3-5-11(6-4-9)16-10(2)14-15(8-7-13)12(16)17/h3-6H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNVTMZPUWOKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN(C2=O)CC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2870496.png)


![N-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2870499.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2870502.png)

amine hydrochloride](/img/structure/B2870504.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2870508.png)


![N-(3,4-dimethoxyphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2870513.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2870514.png)
